molecular formula C9H16F3NO2 B2855314 3-(2,6-Dimethylmorpholino)-1,1,1-trifluoro-2-propanol CAS No. 667938-72-9

3-(2,6-Dimethylmorpholino)-1,1,1-trifluoro-2-propanol

Cat. No.: B2855314
CAS No.: 667938-72-9
M. Wt: 227.227
InChI Key: WVPXEOVLFHYBAJ-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylmorpholino)-1,1,1-trifluoro-2-propanol is a chemical compound that features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and a trifluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylmorpholino)-1,1,1-trifluoro-2-propanol typically involves the reaction of 2,6-dimethylmorpholine with a trifluoropropanol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity. Detailed synthetic routes and reaction conditions are often optimized based on the specific requirements of the desired application.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylmorpholino)-1,1,1-trifluoro-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoropropanol moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(2,6-Dimethylmorpholino)-1,1,1-trifluoro-2-propanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylmorpholino)-1,1,1-trifluoro-2-propanol involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A structurally related compound with similar properties.

    Morpholine: The parent compound of the morpholine family, lacking the methyl and trifluoropropanol substitutions.

Uniqueness

3-(2,6-Dimethylmorpholino)-1,1,1-trifluoro-2-propanol is unique due to the presence of both the 2,6-dimethylmorpholine and trifluoropropanol moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO2/c1-6-3-13(4-7(2)15-6)5-8(14)9(10,11)12/h6-8,14H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPXEOVLFHYBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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